An In-depth Technical Guide on the Physicochemical Properties of Phenyl 2-Aminoacetate
An In-depth Technical Guide on the Physicochemical Properties of Phenyl 2-Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 2-aminoacetate, also known as glycine phenyl ester, is a compound of significant interest in organic synthesis and pharmaceutical development. Its role as a key intermediate and a potential prodrug moiety necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of phenyl 2-aminoacetate. It details its chemical identity, core physicochemical parameters, solubility, partitioning behavior, and stability. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all claims are supported by authoritative references.
Chemical Identity and Structure
Proper identification and structural confirmation are the foundational steps in the physicochemical characterization of any compound.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: Phenyl 2-aminoacetate[1]
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Common Names: Glycine phenyl ester, Phenylglycinate[1]
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Molecular Formula: C₈H₉NO₂[1]
-
Molecular Weight: 151.16 g/mol [1]
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SMILES: C1=CC=C(C=C1)OC(=O)CN[1]
-
InChI Key: BXPNTXBBAVYAMD-UHFFFAOYSA-N[1]
Structural Elucidation: The identity and purity of phenyl 2-aminoacetate are typically confirmed using a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with related compounds like phenyl acetate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the methylene (-CH₂) protons adjacent to the amino group, and a broad singlet for the amino (-NH₂) protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the ester, the methylene carbon, and the distinct carbons of the phenyl ring.
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IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching, as well as characteristic peaks for the aromatic ring.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (151.16 m/z) would be a primary indicator in the mass spectrum.
Core Physicochemical Properties
The fundamental physical constants of a compound are critical for its handling, formulation, and application. The data presented below are a combination of experimentally determined values for closely related structures and computed predictions for phenyl 2-aminoacetate itself.
| Property | Value | Source |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| Boiling Point | Predicted: 277.5 ± 15.0 °C | ChemDad[3] |
| Density | Predicted: 1.143 ± 0.06 g/cm³ | ChemDad[3] |
| pKa | Predicted: 3.39 ± 0.10 | ChemDad[3] |
| LogP (Octanol/Water) | Predicted: 0.6 | PubChem[1] |
Solubility and Partitioning Behavior
The solubility and lipophilicity of a compound are paramount in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Solubility:
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Water: Phenyl 2-aminoacetate, as an amino acid ester, is expected to be sparingly to moderately soluble in water. Its solubility is significantly influenced by pH.[4] In acidic conditions, the primary amino group will be protonated (-NH₃⁺), increasing its polarity and enhancing aqueous solubility. Conversely, in basic conditions, the compound will exist as the free base, which is less polar.
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Organic Solvents: It is expected to exhibit good solubility in polar organic solvents like ethanol and methanol, which can engage in hydrogen bonding with the amino group.[4]
Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP value for phenyl 2-aminoacetate is 0.6, suggesting it is a relatively hydrophilic compound.[1] This is lower than the experimental LogP of the parent compound, phenyl acetate (1.49), indicating that the addition of the polar amino group significantly increases hydrophilicity.[5] This property is crucial for predicting its behavior in biological systems, including membrane permeability.
Acid-Base Properties (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For phenyl 2-aminoacetate, the primary amino group is the key ionizable center. The predicted pKa for the conjugate acid of the amino group is 3.39.[3] This suggests that at physiological pH (~7.4), the amino group will be predominantly in its neutral, unprotonated form (-NH₂). This has significant implications for receptor binding, membrane transport, and formulation strategies.
Stability Profile
The chemical stability of a compound under various conditions is a critical factor for its storage, formulation, and in vivo performance.
Hydrolysis: The ester linkage in phenyl 2-aminoacetate is susceptible to hydrolysis, breaking down into phenol and glycine. This reaction is catalyzed by both acid and base.
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Base-Catalyzed Hydrolysis: The hydrolysis of phenyl esters is known to be base-catalyzed.[6][7] The rate of hydrolysis increases with pH.
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Temperature Effects: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature.[6]
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Solid-State Stability: In its solid form and under dry conditions, the compound is expected to be relatively stable. It should be stored in a cool, inert atmosphere.[3]
The stability profile is particularly important if phenyl 2-aminoacetate is being considered as a prodrug, as the rate of hydrolysis will determine the release of the active parent molecule in vivo.
Experimental Protocols
To ensure scientific rigor, the following section details standardized protocols for determining key physicochemical properties.
Determination of pKa by Potentiometric Titration
Principle: This method involves the stepwise addition of a titrant (an acid or base) to a solution of the analyte and monitoring the resulting change in pH.[8] The pKa is determined from the inflection point of the titration curve.[9][10]
Methodology:
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Preparation: Prepare a ~0.01 M solution of phenyl 2-aminoacetate in deionized water.
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Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[9]
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Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments.
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Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[9]
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Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).
Caption: Workflow for pKa determination via potentiometric titration.
Determination of LogP by Shake-Flask Method (OECD Guideline 107)
Principle: This classic method involves partitioning the solute between two immiscible phases, n-octanol and water. The concentration of the solute in each phase is measured, and the partition coefficient is calculated.
Methodology:
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Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the layers.
-
Sample Preparation: Prepare a stock solution of phenyl 2-aminoacetate in the aqueous phase. The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
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Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely. A centrifuge can be used to aid separation.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of phenyl 2-aminoacetate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-flask method for LogP determination.
Safety and Handling
For any research involving chemical compounds, safety is the highest priority.
-
Hazards: Based on the related compound phenyl acetate, phenyl 2-aminoacetate should be handled as a combustible liquid that is harmful if swallowed.[11]
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Precautions:
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Storage: Store in a cool, well-ventilated place, preferably under an inert atmosphere to prevent degradation.[3][12]
Researchers should always consult the most current Safety Data Sheet (SDS) for phenyl 2-aminoacetate before use.
Conclusion
This guide has synthesized the available data to present a detailed physicochemical profile of phenyl 2-aminoacetate. The compound's predicted properties—moderate hydrophilicity, a single basic ionization center, and susceptibility to hydrolysis—are key considerations for its application in research and drug development. The provided experimental protocols offer a framework for the empirical validation of these properties, ensuring that researchers can build upon a foundation of scientific accuracy and integrity. A thorough understanding of these characteristics is essential for unlocking the full potential of phenyl 2-aminoacetate as a synthetic intermediate or therapeutic agent.
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